molecular formula C23H27N3O4S2 B2572495 (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 865162-31-8

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2572495
CAS No.: 865162-31-8
M. Wt: 473.61
InChI Key: IAJVDKVAOJDJPS-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety and a piperidine sulfonamide, contributing to its biological activity. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of 366.43 g/mol. The presence of the thiazole ring is significant as it is known for its diverse biological properties.

Research indicates that compounds containing thiazole derivatives exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Thiazole derivatives often inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and infections. For instance, compounds similar to the one studied have shown inhibitory effects on serine proteases, which are crucial in numerous physiological processes .
  • Antimicrobial Activity : The thiazole ring has been associated with antimicrobial properties. Studies show that related compounds demonstrate significant activity against various bacterial strains, suggesting potential for developing new antibiotics .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer cell survival and proliferation.

Antiviral Activity

There is emerging evidence supporting the antiviral potential of this compound, particularly against Hepatitis C Virus (HCV). The compound acts by inhibiting viral replication and interfering with viral protein synthesis, showcasing its potential as an antiviral agent .

Case Studies

  • Study on Anticancer Activity : A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role in triggering programmed cell death.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed comparable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential use in treating resistant bacterial infections.

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via PI3K/Akt pathway
AntiviralInhibits HCV replication
AntimicrobialEffective against MRSA

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-2-30-17-16-26-20-8-4-5-9-21(20)31-23(26)24-22(27)18-10-12-19(13-11-18)32(28,29)25-14-6-3-7-15-25/h4-5,8-13H,2-3,6-7,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJVDKVAOJDJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.